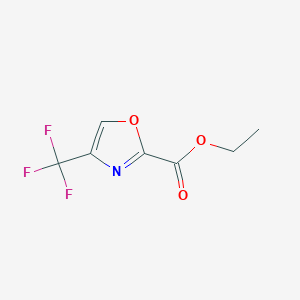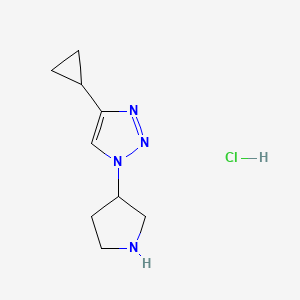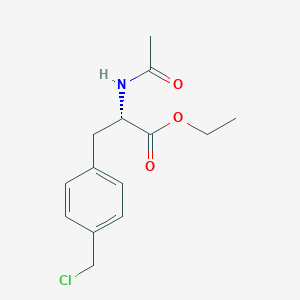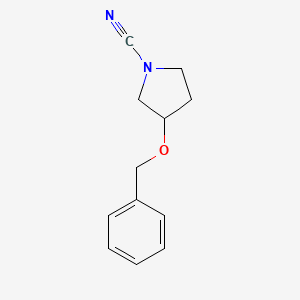
Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-4-(Trifluormethyl)oxazol-2-carboxylat ist eine chemische Verbindung mit der Summenformel C7H6F3NO3 und einem Molekulargewicht von 209,12 g/mol . Es ist ein Derivat von Oxazol, einer fünfgliedrigen heterocyclischen Verbindung, die ein Sauerstoff- und ein Stickstoffatom enthält. Die Trifluormethylgruppe, die an den Oxazolring gebunden ist, erhöht seine chemische Stabilität und Reaktivität, was es zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen Forschungs- und industriellen Anwendungen macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Ethyl-4-(Trifluormethyl)oxazol-2-carboxylat kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz umfasst die Cyclisierung geeigneter Vorläufer unter bestimmten Reaktionsbedingungen. Beispielsweise kann die Reaktion von Ethyl-2-amino-4-(Trifluormethyl)oxazol-5-carboxylat mit geeigneten Reagenzien die gewünschte Verbindung liefern . Die Reaktion erfordert in der Regel einen Katalysator sowie spezifische Temperatur- und Druckbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
In industriellen Umgebungen umfasst die Produktion von Ethyl-4-(Trifluormethyl)oxazol-2-carboxylat häufig die großtechnische Synthese unter optimierten Reaktionsbedingungen. Der Einsatz von Durchflussreaktoren und fortschrittlichen Reinigungstechniken gewährleistet die effiziente Produktion von hochreinen Verbindungen. Industrielle Verfahren können auch den Einsatz von metallfreien Synthesewegen umfassen, um die Umweltbelastung zu minimieren und die Produktionskosten zu senken .
Chemische Reaktionsanalyse
Reaktionstypen
Ethyl-4-(Trifluormethyl)oxazol-2-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxazolderivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können verschiedene funktionalisierte Oxazolverbindungen ergeben.
Substitution: Die Trifluormethylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittel und Katalysator, spielen eine entscheidende Rolle bei der Bestimmung des Reaktionsergebnisses und der Produktausbeute .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen Oxazol-4-carbonsäurederivate ergeben, während Reduktionsreaktionen verschiedene Oxazolverbindungen mit unterschiedlichen funktionellen Gruppen ergeben können .
Wissenschaftliche Forschungsanwendungen
Ethyl-4-(Trifluormethyl)oxazol-2-carboxylat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Wirkmechanismus
Der Wirkmechanismus von Ethyl-4-(Trifluormethyl)oxazol-2-carboxylat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und -wegen. Die Trifluormethylgruppe erhöht seine Bindungsaffinität zu Zielproteinen, was zu verschiedenen biologischen Wirkungen führt. Die Fähigkeit der Verbindung, stabile Komplexe mit Metallionen zu bilden, spielt ebenfalls eine Rolle bei ihrem Wirkmechanismus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate with suitable reagents can yield the desired compound . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds. Industrial methods may also involve the use of metal-free synthetic routes to minimize environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different functionalized oxazole compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole-4-carboxylic acid derivatives, while reduction reactions can produce different oxazole compounds with varying functional groups .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Ethyl-4-(Trifluormethyl)oxazol-2-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Ethyl-2-amino-4-(Trifluormethyl)oxazol-5-carboxylat: Ähnlich in der Struktur, aber mit einer Aminogruppe anstelle einer Carboxylgruppe.
Oxazol-4-carbonsäureethylester: Es fehlt die Trifluormethylgruppe, was zu unterschiedlichen chemischen Eigenschaften führt.
Ethyl-4-methyl-2-[4-(Trifluormethyl)-phenyl]thiazol-5-carboxylat: Enthält einen Thiazolring anstelle eines Oxazolrings, was zu unterschiedlicher Reaktivität und Anwendung führt.
Die einzigartige Trifluormethylgruppe in Ethyl-4-(Trifluormethyl)oxazol-2-carboxylat unterscheidet es von diesen ähnlichen Verbindungen, bietet eine verbesserte Stabilität und Reaktivität, die in verschiedenen wissenschaftlichen und industriellen Anwendungen wertvoll sind.
Eigenschaften
Molekularformel |
C7H6F3NO3 |
|---|---|
Molekulargewicht |
209.12 g/mol |
IUPAC-Name |
ethyl 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C7H6F3NO3/c1-2-13-6(12)5-11-4(3-14-5)7(8,9)10/h3H,2H2,1H3 |
InChI-Schlüssel |
DOMGONFGVHODPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC(=CO1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11715610.png)


![benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate](/img/structure/B11715632.png)
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride](/img/structure/B11715639.png)
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B11715641.png)

![[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B11715645.png)

![Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone](/img/structure/B11715654.png)
![2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11715677.png)
![{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol](/img/structure/B11715683.png)


